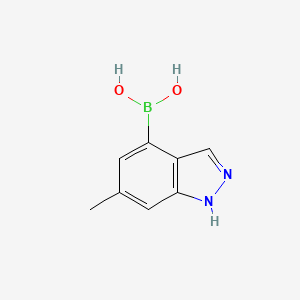

6-methyl-1H-indazol-4-yl-4-boronic acid

Description

Propriétés

IUPAC Name |

(6-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)6-4-10-11-8(6)3-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSRGVLIRIFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Coupling Reaction

The most common and effective synthetic route to 6-methyl-1H-indazol-4-yl-4-boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction couples an aryl halide precursor of the indazole ring with a boron-containing reagent, typically catalyzed by palladium complexes.

-

- Aryl or vinyl halide (precursor to the indazole core)

- Boronic acid or boronate ester

- Palladium catalyst (e.g., Pd(PPh3)4, trans-bis(triphenylphosphine)palladium(II) dichloride)

- Base (e.g., potassium carbonate, potassium acetate, sodium carbonate)

- Solvent system (commonly mixtures of water with organic solvents like dioxane, acetonitrile, or ethanol)

-

- Inert atmosphere (nitrogen or argon) to avoid oxidation of the catalyst

- Elevated temperatures ranging from 80°C to 150°C

- Microwave irradiation to accelerate reaction rates in some protocols

- Reaction times vary from 15 minutes to several hours depending on conditions

This method allows for the selective installation of the boronic acid group at the 4-position of the indazole ring, with the methyl substituent at the 6-position introduced either before or after the coupling step depending on the synthetic route.

Detailed Experimental Data and Reaction Conditions

| Entry | Catalyst & Base | Solvent System | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4, K2CO3 | 3:1 dioxane/H2O | 150°C (microwave) | 30 min | Product isolated as TFA salt after purification; HPLC-MS confirmed product (m/z 406.15) |

| 2 | trans-bis(triphenylphosphine)palladium(II) dichloride, KAc | Water/Acetonitrile | 150°C (microwave) | 15 min | Product purified by reverse phase chromatography; efficient coupling with microwave assistance |

| 3 | trans-bis(triphenylphosphine)palladium(II) dichloride, Na2CO3 | Water/Acetonitrile | 130°C (microwave) | 38 min (two-step addition of catalyst) | High conversion with sequential catalyst addition; product purified post-reaction |

Notes on Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can improve yields and purity by providing rapid and uniform heating, which is beneficial for sensitive heterocyclic boronic acids.

Mechanistic Insights and Reaction Optimization

- The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the boronic acid species and reductive elimination to form the C–B bond.

- Bases such as potassium carbonate or acetate neutralize the boronic acid and assist in the transmetallation step.

- Solvent polarity and water content influence the solubility of reagents and catalyst stability.

- Microwave irradiation provides energy for rapid catalytic turnover and can minimize side reactions.

Additional Considerations in Preparation

- Purification: Post-reaction mixtures are typically concentrated and purified by preparative liquid chromatography or reverse phase silica gel chromatography to isolate the boronic acid in high purity.

- Salt Form: The product is often isolated as a trifluoroacetic acid (TFA) salt to improve stability and handling.

- Scale-Up: Industrial scale-up of boronic acid synthesis follows similar catalytic coupling strategies but includes optimizations for catalyst loading, solvent recycling, and reaction throughput.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Catalyst | Pd(PPh3)4, Pd(PPh3)2Cl2 |

| Base | K2CO3, KAc, Na2CO3 |

| Solvent | Dioxane/H2O (3:1), Acetonitrile/Water (1:1) |

| Temperature | 130–150°C (microwave-assisted) |

| Reaction Time | 15–30 minutes (microwave) |

| Atmosphere | Nitrogen or Argon (inert) |

| Purification | Preparative LC, Reverse phase chromatography |

| Product Form | Boronic acid, often isolated as TFA salt |

| Yield | High yields reported (specific yields vary by method) |

Analyse Des Réactions Chimiques

6-methyl-1H-indazol-4-yl-4-boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) . Major products formed from these reactions include various substituted indazole derivatives, which can have significant biological activity .

Applications De Recherche Scientifique

Chemistry

6-Methyl-1H-indazol-4-yl-4-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its role is particularly prominent in the development of pharmaceuticals through reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Biology

This compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). These enzymes are vital for cell cycle regulation and transcriptional control, making them significant in cancer research.

Medicine

The compound exhibits promising therapeutic effects, including:

- Anticancer Properties: It shows cytotoxic effects on various cancer cell lines, inducing apoptosis through caspase pathway activation.

- Anti-inflammatory Effects: Preliminary studies suggest potential applications in treating inflammatory diseases.

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| CDK8 Inhibition | Cell cycle regulation | 7.2 nM |

| CDK19 Inhibition | Transcriptional control | 6.0 nM |

| WNT Pathway Inhibition | Colorectal cancer signaling | 23 nM |

| Anticancer Activity | Various cancer cell lines | Variable (up to 25 nM) |

| Enzyme Inhibition | Tyrosinase, α-glucosidase | Not specified |

Anticancer Properties

Multiple studies have demonstrated that this compound exhibits significant cytotoxicity against resistant cancer cell lines. For instance, one study reported that the compound effectively induced apoptosis in colorectal cancer cells by inhibiting the WNT signaling pathway, which is crucial for tumor growth and metastasis.

Enzymatic Studies

Research indicates that this compound effectively inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could lead to potential applications in diabetes management by regulating blood sugar levels.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models. However, further research is needed to elucidate its metabolic pathways and elimination profiles.

Mécanisme D'action

The mechanism of action of 6-methyl-1H-indazol-4-yl-4-boronic acid involves its interaction with specific molecular targets, such as kinases. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Boronic Acid Derivatives

Table 1: Key Boronic Acid Derivatives of Indazole

Key Observations :

N-Methylated and Functionalized Derivatives

Table 2: N-Methylated and Functionalized Indazole Derivatives

Key Observations :

- N-Methylation: 1-Methyl-1H-indazole-4-boronic acid (CAS 81115-45-9) offers improved stability under acidic conditions compared to non-methylated analogs, critical for prolonged reactions .

- Pinacol Esters: The pinacol ester derivative (CAS 1245464-56-5) enhances solubility in non-polar solvents, facilitating reactions in hydrophobic environments .

Halogenated and Nitro-Substituted Analogs

Table 3: Halogenated and Nitro-Substituted Indazoles

Key Observations :

Activité Biologique

6-Methyl-1H-indazol-4-yl-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and research findings.

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development. The indazole moiety contributes to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

- Enzyme Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19, which play crucial roles in cell cycle regulation and transcriptional control. The inhibition constants (IC50) for these targets are reported as 7.2 nM and 6.0 nM, respectively .

- WNT Signaling Pathway : It also demonstrates potent inhibition of WNT-dependent signaling pathways, which are implicated in various cancers, particularly colorectal cancer. The IC50 for this activity is approximately 23 nM in relevant cellular models .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Target/Effect | IC50 Value |

|---|---|---|

| CDK8 Inhibition | Cell cycle regulation | 7.2 nM |

| CDK19 Inhibition | Transcriptional control | 6.0 nM |

| WNT Pathway Inhibition | Colorectal cancer signaling | 23 nM |

| Anticancer Activity | Various cancer cell lines | Variable (up to 25 nM) |

| Enzyme Inhibition | Tyrosinase, α-glucosidase | Not specified |

Case Studies and Research Findings

Numerous studies highlight the potential therapeutic applications of this compound:

- Anticancer Properties : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves the induction of apoptosis through the activation of caspase pathways .

- Enzymatic Studies : Research has shown that the compound effectively inhibits enzymes involved in metabolic processes, such as α-glucosidase, which is critical for carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics in animal models, although further studies are needed to fully understand its metabolic pathways and elimination profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6-methyl-1H-indazol-4-yl-4-boronic acid?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or direct borylation of the indazole scaffold. For example, refluxing intermediates in ethanol with sodium acetate under nitrogen, followed by TLC monitoring (hexane:ethyl acetate), is effective . Post-synthesis, column chromatography (silica gel, gradient elution) removes unreacted boronic acid precursors. Scavenger resins (e.g., diethanolamine-based) can stabilize boronic acids during purification by forming boronate esters .

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-d) identifies aromatic protons and methyl groups; -NMR confirms boronic acid presence. IR detects B-O stretching (~1340 cm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves bond angles and confirms regiochemistry.

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection ensures >98% purity .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon) to minimize protodeboronation and oxidation. Lyophilization in boronate ester form (e.g., with pinacol) enhances stability for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this boronic acid?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), XPhos-Pd-G3, or SPhos ligands in THF/HO mixtures. Monitor yields via LC-MS .

- Base Selection : KCO or CsF in DME enhances coupling efficiency with electron-deficient aryl halides .

- Computational Pre-screening : DFT calculations (B3LYP/6-31G*) predict reactivity with specific electrophiles, reducing trial runs .

Q. What factors influence the stability of this boronic acid under aqueous vs. anhydrous conditions?

- Methodological Answer :

- Hydrolytic Stability : Monitor protodeboronation via -NMR in buffered solutions (pH 5–9). Acidic conditions (pH <4) accelerate degradation .

- Anhydrous Systems : Use THF or DMF with molecular sieves to suppress hydrolysis. Chelation with 1,2-diols (e.g., pinacol) stabilizes the boronic acid .

Q. How can computational models predict the reactivity of this compound in cross-coupling or medicinal chemistry applications?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Simulations : Model interactions with enzymes (e.g., proteases) using AutoDock Vina, focusing on boronic acid’s role as a transition-state analog .

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent coupling yields)?

- Methodological Answer :

- Parameter Cross-Validation : Compare solvent polarity, catalyst loading, and temperature across studies.

- Meta-Analysis : Apply multivariate statistics (PCA) to datasets from Haddad et al. (2008b) or Saito et al. (2009) to isolate confounding variables .

Q. What strategies mitigate protodeboronation during multistep syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.